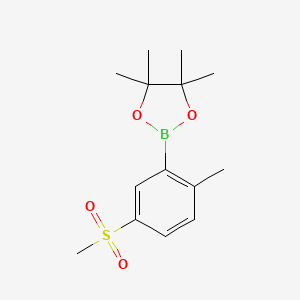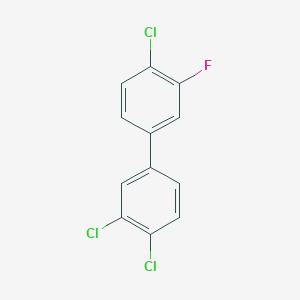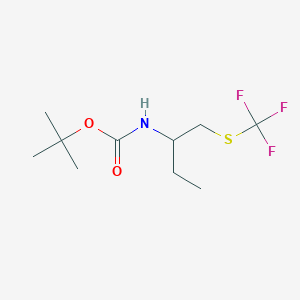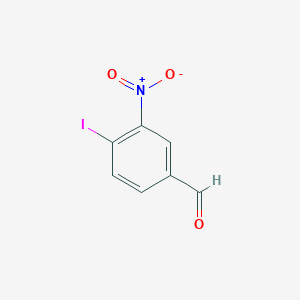
4,4,5,5-Tetramethyl-2-(2-methyl-5-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-(2-methyl-5-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane is an organoboron compound characterized by its stability, low toxicity, and high reactivity. This compound is a boronic ester, which is widely used in organic synthesis, pharmaceuticals, and materials science due to its versatile chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(2-methyl-5-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane typically involves the reaction of 2-methyl-5-(methylsulfonyl)phenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,8-dione under anhydrous conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis, making it more cost-effective and scalable .
Analyse Des Réactions Chimiques
Types of Reactions
4,4,5,5-Tetramethyl-2-(2-methyl-5-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form boranes.
Substitution: The boronic ester group can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products
Oxidation: Boronic acids or borate esters.
Reduction: Boranes.
Substitution: Various substituted boronic esters depending on the reactants used.
Applications De Recherche Scientifique
4,4,5,5-Tetramethyl-2-(2-methyl-5-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.
Biology: Employed in the development of enzyme inhibitors and fluorescent probes.
Medicine: Investigated for its potential in drug delivery systems and as a component in anticancer drugs.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(2-methyl-5-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. In biological systems, it can act as an enzyme inhibitor by binding to active sites, thereby blocking enzymatic activity. In chemical reactions, its boronic ester group facilitates the formation of carbon-carbon bonds through coupling reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4,5,5-Tetramethyl-2-(2-methyl-5-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct reactivity and stability. Its methylsulfonyl group enhances its solubility and reactivity in various chemical environments, making it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C14H21BO4S |
|---|---|
Poids moléculaire |
296.2 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-(2-methyl-5-methylsulfonylphenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H21BO4S/c1-10-7-8-11(20(6,16)17)9-12(10)15-18-13(2,3)14(4,5)19-15/h7-9H,1-6H3 |
Clé InChI |
XIQIRNMWMQVDKJ-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)S(=O)(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine](/img/structure/B11760358.png)
![[(2-Chloro-6-fluoro-benzyl)-cyclopropyl-amino]-acetic acid](/img/structure/B11760362.png)
![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11760368.png)

![8-(Difluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11760381.png)




![[(3-methoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11760411.png)
